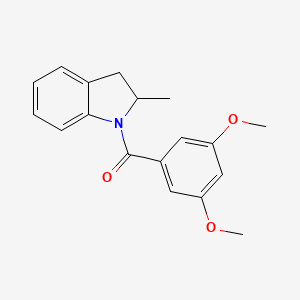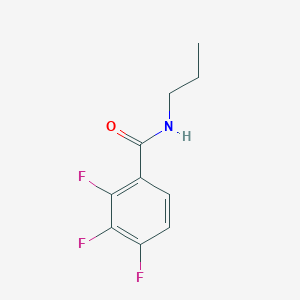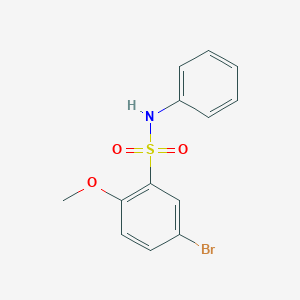![molecular formula C16H24N2O3 B4449692 N-cyclohexyl-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4449692.png)
N-cyclohexyl-N'-[2-(2-methoxyphenoxy)ethyl]urea
Overview
Description
N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, a methoxyphenoxy group, and an ethyl linkage to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea typically involves the reaction of cyclohexylamine with 2-(2-methoxyphenoxy)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with 2-(2-methoxyphenoxy)ethyl isocyanate in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution Reagents: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new urea derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-[2-(2-hydroxyphenoxy)ethyl]urea: Similar structure but with a hydroxyl group instead of a methoxy group.
N-cyclohexyl-N’-[2-(2-chlorophenoxy)ethyl]urea: Contains a chlorine atom in place of the methoxy group.
N-cyclohexyl-N’-[2-(2-nitrophenoxy)ethyl]urea: Features a nitro group instead of the methoxy group.
Uniqueness
N-cyclohexyl-N’-[2-(2-methoxyphenoxy)ethyl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(2-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-14-9-5-6-10-15(14)21-12-11-17-16(19)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYISBCFNIHUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B4449622.png)

![1-(3,4-dichlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4449634.png)


![3-methyl-1-[4-(1-piperidinylmethyl)benzoyl]piperidine](/img/structure/B4449639.png)
![4-amino-2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4449648.png)
![2-ethyl-7-(4-methyl-1-piperazinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4449655.png)
![3-[(4-fluorobenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4449658.png)
![N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4449675.png)
![7-(4-methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4449679.png)
![2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B4449696.png)

